2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-aminopyridine in the presence of an oxidizing agent to form the desired oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-ol
- 2-Phenyl[1,3]oxazolo[4,5-c]pyridine
- 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Uniqueness
2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
111831-80-2 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-16(2,3)12-8-6-11(7-9-12)15-18-14-13(19-15)5-4-10-17-14/h4-10H,1-3H3 |
InChI Key |
LVECYUSZALPZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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